molecular formula C21H20N2O5S B2378507 N-(2,2-di(furan-2-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2320723-13-3

N-(2,2-di(furan-2-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2378507
CAS RN: 2320723-13-3
M. Wt: 412.46
InChI Key: ANFOMFPCNMXCTA-UHFFFAOYSA-N
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Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring can have various biological activities.


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline has a molecular formula of C9H7N, and the molecular weight is 129.16 . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For quinoline, it is a weak tertiary base and forms salts with acids .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Antimicrobial Drugs

Antimicrobial drugs are one of the most powerful tools in the fight against bacterial strain-caused infection . Furan-containing compounds have been used to treat multi-resistant illnesses with distinct mechanisms of action .

Anticancer Activity

Some furan derivatives have shown potent anticancer activities against certain types of cancer cells . They have weak cytotoxic effects on normal cells, which implies that these compounds are probably of low toxicity against normal cells .

Textile Industry

Furan derivatives have been used in the textile industry. For instance, a novel 1,3-bis[(furan-2-yl)methylene]thiourea dye was synthesized and applied on wool and cotton fabrics . The dyed fabrics possessed excellent exhaustion, fastness properties, ultraviolet protection factor (UPF > 40), and fungal growth inhibition rate .

Synthesis of Biologically Active Compounds

Furan derivatives are commonly used in the synthesis of biologically active compounds that exhibit antibacterial, antitumor, and tuberculostatic action .

Photophysical Properties

Furan derivatives have been used in the study of photophysical properties. For instance, a study was conducted on the synthesis, characterization, and photophysical properties of a Cu (I) heteroleptic complex utilizing a 2-2′-bipyridine derivative substituted at position 6 with a thiophenyl group .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their structure and the target they interact with. They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c24-20-6-5-14-11-16(12-15-7-8-23(20)21(14)15)29(25,26)22-13-17(18-3-1-9-27-18)19-4-2-10-28-19/h1-4,9-12,17,22H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFOMFPCNMXCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC=CO4)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-di(furan-2-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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